N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6/c1-30-19-9-8-17(15-20(19)31-2)26-25(29)28-12-11-27-10-6-7-18(27)23(28)16-13-21(32-3)24(34-5)22(14-16)33-4/h6-10,13-15,23H,11-12H2,1-5H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZWDFHRFJLXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through various methods involving the reaction of specific precursors. A notable method includes the use of 3,4-dimethoxy-1-aminoacetyl phenyl hydrobromide and 3,4,5-trimethoxy phenylacetate under nitrogen protection in a dichloromethane medium. The reaction yields a high productivity rate of approximately 76% .
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit promising anticancer activity by targeting tubulin polymerization. For instance, pyrrolo-fused heterocycles have been shown to inhibit cell growth across various cancer cell lines through mechanisms involving the colchicine binding site on tubulin . Table 1 summarizes the anticancer activity of related compounds:
| Compound | Cell Line Tested | Growth Inhibition (%) |
|---|---|---|
| Compound 10a | Leukemia | 87.33 |
| Compound 10a | Prostate Cancer | 78.0 |
| Compound 10a | Breast Cancer | 76.4 |
| Compound 16b | CNS Cancer (SNB-75) | Specific Cytotoxic Activity |
These findings suggest that the structural components of this compound may contribute similarly to its anticancer effects.
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in cancer cells . The presence of methoxy groups in the phenyl rings enhances this activity by increasing binding affinity to the colchicine site on tubulin.
Case Studies
Several studies have evaluated the biological activity of compounds structurally related to this compound:
- Study on Pyrrolo-Fused Heterocycles : This study focused on a series of pyrrolo-fused heterocycles designed as analogs to known microtubule inhibitors. The results demonstrated significant growth inhibition across multiple cancer cell lines .
- Anti-inflammatory Activity : While primarily focused on other derivatives, research has indicated that related compounds exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as COX enzymes . This suggests a broader therapeutic potential for derivatives of this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound is compared to analogues sharing the pyrrolo[1,2-a]pyrazine backbone but differing in substituents (Table 1).
Table 1: Structural and Molecular Comparison
*Calculated based on structural analysis.
Key Observations:
- Methoxy Groups : The target compound contains five methoxy groups (three at the 1-position, two on the carboxamide), significantly increasing lipophilicity compared to analogues with fewer methoxys (e.g., CLogP estimated >4 vs. ~3.5 for ’s compound). This may enhance membrane permeability but reduce aqueous solubility .
- Fluorine vs.
- Bulkier Substituents: ’s compound incorporates a dihydrobenzodioxinyl-pyrrolidinone group, which introduces steric hindrance and hydrogen-bonding sites, possibly affecting target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
